molecular formula C17H17ClN2OS B1422274 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole CAS No. 1193272-59-1

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole

Cat. No.: B1422274
CAS No.: 1193272-59-1
M. Wt: 332.8 g/mol
InChI Key: PNVZYJFBBFNRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole emerged as a critical intermediate during the development of simeprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2013. Initial synthetic routes for this compound were reported in 2014, involving multi-step protocols that combined quinoline and thiazole moieties through cyclization and functional group transformations. The compound’s structure was optimized to enhance binding affinity to the HCV NS3/4A protease active site, leveraging the quinoline core’s ability to interact with hydrophobic pockets and the thiazole ring’s capacity for hydrogen bonding. Early synthetic approaches focused on protecting the 4-hydroxyl group of the quinoline fragment and constructing the thiazole ring from ester precursors, achieving yields of up to 68% in key steps.

Significance in Medicinal Chemistry Research

This compound exemplifies the strategic hybridization of quinoline and thiazole pharmacophores, a design principle widely adopted in antiviral and anticancer drug discovery. Quinoline derivatives are renowned for their planar aromatic systems, which facilitate intercalation into biological targets, while thiazoles contribute sulfur-based heterocyclic stability and metabolic resistance. Studies have demonstrated that the chloro and methoxy substituents at the 4- and 7-positions of the quinoline ring enhance electronic density distribution, improving target engagement. The isopropyl group on the thiazole moiety further optimizes steric compatibility with protease active sites, as evidenced by molecular docking simulations.

Comparative analyses of quinoline-thiazole hybrids highlight this compound’s unique pharmacological profile:

  • Antiviral activity : Direct precursor to simeprevir, with demonstrated inhibition of HCV replication.
  • Structural versatility : Serves as a scaffold for derivatives targeting tyrosine kinases and angiogenesis pathways.
  • Synthetic accessibility : Scalable synthesis routes support its use in high-throughput drug discovery.

Position within Quinoline-Thiazole Hybrid Compounds

This compound occupies a niche within the broader class of quinoline-thiazole hybrids, which are celebrated for their dual mechanisms of action. These hybrids frequently exhibit:

  • Dual-target inhibition : Simultaneous modulation of protease and kinase enzymes, as seen in analogues targeting VEGFR2 and HCV NS3/4A.
  • Enhanced pharmacokinetics : Improved solubility and bioavailability compared to parent quinoline or thiazole compounds.
  • Structural diversity : Variations in substituents (e.g., chloro, methoxy, isopropyl) enable fine-tuning of electronic and steric properties.

A synthesis strategy comparison reveals key advancements:

Synthetic Step Traditional Method (Yield) Optimized Method (Yield)
Quinoline-thiazole coupling 52% (6 steps) 68% (2 steps)
Purification Column chromatography Recrystallization

This compound’s success has inspired derivatives such as 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, which retains antiviral efficacy while reducing synthetic complexity. Its role in simeprevir’s commercial production underscores the industrial relevance of quinoline-thiazole hybrids in addressing global health challenges.

Properties

IUPAC Name

2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-9(2)14-8-22-17(20-14)13-7-12(18)11-5-6-15(21-4)10(3)16(11)19-13/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVZYJFBBFNRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methoxylation can be performed using methanol in the presence of a base.

    Thiazole Ring Formation: The thiazole ring is formed by reacting the quinoline derivative with isothiocyanates under basic conditions, followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, particularly as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole show significant AChE inhibitory activity. The synthesis of related compounds has demonstrated IC50 values indicating their effectiveness in inhibiting AChE, which is critical for increasing acetylcholine levels in the brain and potentially alleviating symptoms of Alzheimer's disease .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves complex organic reactions that build on quinoline and thiazole frameworks. Studies have shown that molecular hybridization techniques can enhance biological activity by combining different pharmacophores .

Case Study: Synthesis Approaches

Two synthetic approaches have been documented for creating the quinoline fragment of this compound:

  • Method One : Starting from methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, followed by thiazole ring formation.
  • Method Two : Involves protection of functional groups followed by selective reactions to yield the final product .

Antimicrobial Activity

In addition to its neuropharmacological applications, the compound has shown potential antimicrobial properties. Similar thiazole derivatives have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that modifications in the thiazole ring can significantly enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeCompound/Study ReferenceIC50 Value (µM)Notes
Acetylcholinesterase Inhibition3i 2.7Strongest among tested compounds
Antimicrobial Activityd1, d2, d3 VariesEffective against multiple bacterial strains
Anticancer Activityd6, d7 VariesActive against MCF7 breast cancer cells

Mechanism of Action

The mechanism of action of 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. In cancer research, the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through the disruption of signaling pathways such as PI3K/Akt or MAPK.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar compounds include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole Quinoline-thiazole 4-Cl, 7-OCH₃, 8-CH₃ (quinoline); 4-isopropyl (thiazole) 340.84 Not explicitly reported (in evidence)
7-Methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one () Quinoline-thiazole 4-OH (quinoline); 4-isopropyl (thiazole) 326.39 Higher polarity due to 4-OH group
Thiazole derivatives (11a-c) () Quinazolinone-thiazole Variable aryl/hydrazone groups 350–450 (estimated) Analgesic activity (e.g., compound 11a)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole () Thiazole-pyrazole Fluorophenyl, triazole substituents ~500 (estimated) Isostructural crystallization, planar conformation

Key Observations :

  • Fluorophenyl-substituted thiazoles () demonstrate conformational rigidity due to planar arrangements, whereas the isopropyl group in the target compound may introduce steric bulk, affecting binding interactions .

Pharmacological Potential

  • Thiazole-quinazolinone hybrids () show analgesic activity, possibly via cyclooxygenase inhibition or receptor modulation.
  • Fluorinated thiazoles () may exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound’s chloro-methoxy-methyl profile.

Biological Activity

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure, which includes a quinoline ring and an isopropylthiazole moiety, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : 2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-propan-2-yl-1,3-thiazole
  • Molecular Formula : C17H17ClN2OS
  • Molecular Weight : 332.8 g/mol

The primary target of this compound is protein kinases , where it acts as a potential inhibitor. This inhibition plays a significant role in its anti-cancer and anti-inflammatory properties observed in preclinical studies .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit tumor cell proliferation and induce apoptosis. For instance, related compounds have demonstrated significant inhibition of tumor growth in animal models, with reductions in tumor size reported at dosages as low as 1 mg/kg .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong activity. For example, compounds structurally similar to this compound have displayed MIC values as low as 7.812 µg/mL against E. coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. The mechanism involves the inhibition of inflammatory cytokines and pathways associated with chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinoline derivatives, including this compound:

  • Antitumor Activity : A study found that related quinoline derivatives inhibited tumor growth significantly in xenograft models, showcasing their potential as therapeutic agents against cancer .
  • Antimicrobial Screening : In another study, compounds derived from similar structures exhibited broad-spectrum antimicrobial activity, outperforming traditional antibiotics against resistant strains of bacteria .
  • Mechanistic Insights : Research utilizing immunohistochemistry indicated that these compounds disrupt tumor vasculature and induce apoptosis, contributing to their anticancer efficacy .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth (62% reduction)
AntimicrobialMIC against E. coli: 7.812 µg/mL
Anti-inflammatoryInhibition of cytokine production

Q & A

Basic: What synthetic methodologies are recommended to optimize the yield of 2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole?

Answer:

  • Stepwise Synthesis : Begin with precursor optimization, such as halogenation of the quinoline ring followed by coupling with the thiazole moiety. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bond formation .
  • Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) with copper(I) iodide or Pd(PPh₃)₄ as catalysts to enhance reaction efficiency. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm substituent positions (e.g., methoxy at C7, methyl at C8) and assess isomer ratios. Compare with calculated chemical shifts .
    • FT-IR : Verify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-O-C stretch for methoxy at ~1250 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₁₉H₂₀ClN₃OS) by comparing experimental vs. theoretical C, H, N, and S percentages (deviation <0.3%) .

Advanced: How can computational methods predict the environmental fate or biodegradation pathways of this compound?

Answer:

  • In Silico Models : Use EPI Suite or TEST software to estimate partition coefficients (log P), bioaccumulation potential, and persistence in soil/water .
  • Metabolic Pathway Prediction : Apply BioTransformer 3.0 to identify potential microbial/enzymatic cleavage sites (e.g., methoxy group demethylation, thiazole ring oxidation) .
  • Experimental Validation : Couple computational predictions with HPLC-MS/MS to detect degradation intermediates in simulated environmental matrices .

Advanced: What experimental designs resolve discrepancies in reported biological activity data for this compound?

Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using cell lines (e.g., HEK293 or HepG2) with consistent passage numbers .
  • Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility. Use ANOVA to identify outlier datasets .
  • Meta-Analysis : Aggregate published data using PRISMA guidelines to evaluate confounding variables (e.g., solvent choice, incubation time) .

Basic: What crystallographic techniques are suitable for determining this compound’s crystal structure?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Refinement : Use SHELXL for least-squares refinement (R1 < 5%) and Olex2/ORTEP-3 for visualization of thermal ellipsoids and intermolecular interactions (e.g., π-π stacking) .

Advanced: How can molecular docking studies elucidate the compound’s interaction with biological targets?

Answer:

  • Target Selection : Prioritize proteins with quinoline/thiazole binding pockets (e.g., kinases, cytochrome P450) using databases like PDB or AlphaFold .
  • Docking Workflow :
    • Prepare ligand (protonation states, energy minimization) with OpenBabel.
    • Use AutoDock Vina for flexible docking; validate with RMSD clustering (<2.0 Å) .
  • Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors. Perform MD simulations (GROMACS) to assess complex stability over 100 ns .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Use fume hoods for synthesis/purification. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

Advanced: How can isotopic labeling (e.g., ¹⁴C) track this compound’s metabolic fate in in vivo studies?

Answer:

  • Synthesis of Labeled Analog : Introduce ¹⁴C at the quinoline C2 position via Ullmann coupling with labeled iodomethane .
  • Tracing Protocol : Administer to model organisms (e.g., rodents); harvest tissues for scintillation counting or autoradiography. Correlate with LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole
Reactant of Route 2
2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-isopropylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.